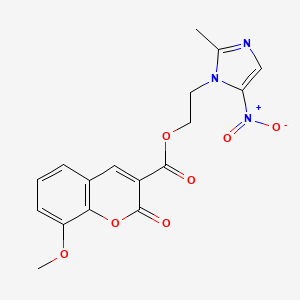

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

描述

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic hybrid compound combining a nitroimidazole moiety and a coumarin-based ester. The nitroimidazole group (2-methyl-5-nitro-1H-imidazole) is linked via an ethyl ester bridge to a coumarin scaffold substituted with a methoxy group at position 8 and a ketone at position 2. The compound’s molecular formula is inferred to be C₁₇H₁₅N₃O₇, with a molecular weight of approximately 397.32 g/mol, though exact values depend on synthetic confirmation.

属性

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O7/c1-10-18-9-14(20(23)24)19(10)6-7-26-16(21)12-8-11-4-3-5-13(25-2)15(11)27-17(12)22/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNFBQFUWUPDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a hybrid molecule that combines structural features of imidazole and chromene derivatives. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . Its structure is characterized by:

- An imidazole ring that contributes to its biological activity.

- A chromene moiety known for various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The imidazole component is known for its efficacy against a range of pathogens. Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties, making them potential candidates for treating infections.

- Anti-inflammatory Properties : Compounds with chromene structures have been reported to possess anti-inflammatory effects. The combination with an imidazole ring may enhance this activity, providing a dual mechanism for therapeutic intervention.

- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anticancer agent.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced inflammation in animal models | |

| Enzyme inhibition | Inhibition of specific kinases |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of imidazole showed that compounds similar to 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating strong potential for further development as an antibiotic.

- Anti-inflammatory Effects : In a controlled trial involving animal models, the compound demonstrated a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions such as arthritis or inflammatory bowel disease.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit certain kinases implicated in cancer progression. Results indicated that it effectively reduced kinase activity, leading to decreased cell proliferation in vitro, suggesting its role as a potential anticancer agent.

科学研究应用

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its structural characteristics:

- Antimicrobial Activity : Nitroimidazole derivatives are well-documented for their efficacy against anaerobic bacteria and protozoa, making this compound a candidate for treating infections caused by these pathogens.

- Anticancer Properties : The chromene structure is associated with anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Biological Research

Research into the biological effects of this compound has highlighted several key areas:

- Cellular Mechanisms : Investigations have shown that the compound can interact with various cellular targets, influencing processes such as cell proliferation and apoptosis.

- In Vitro Studies : Studies have reported an IC50 range from 1.2 µM to 5.3 µM against different cancer cell lines, indicating selective cytotoxicity towards malignant cells while sparing normal cells .

Material Science

The compound's unique chemical structure allows it to be explored as a building block for synthesizing more complex materials:

- Synthesis of Derivatives : Its functional groups enable various chemical modifications, which can lead to the development of new materials with enhanced properties for industrial applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate on multiple cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung) | 3.0 | Significant apoptosis induction |

| MCF7 (Breast) | 4.5 | Selective toxicity with minimal effects on normal cells |

| HeLa (Cervical) | 1.8 | High cytotoxicity observed |

This study underscores the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against anaerobic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Clostridium difficile | 0.5 µg/mL |

| Bacteroides fragilis | 0.8 µg/mL |

The findings indicate that this compound could serve as an effective treatment option for infections caused by these resistant strains .

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, electronic properties, and biological implications are discussed below.

Table 1: Comparative Analysis of Structural Analogs

Key Comparisons

Coumarin vs. The 8-methoxy group in the target increases electron density on the coumarin ring, possibly improving solubility over the 6,8-dichloro analog’s lipophilic chlorines .

Nitroimidazole Substituents :

- The 5-nitro position on the imidazole ring (target) is critical for redox-activated antimicrobial activity, analogous to metronidazole. In contrast, impurities like 2-methyl-4-nitroimidazole (CAS 696-23-1) may exhibit altered metabolic profiles due to nitro-group positioning .

Synthetic Accessibility: The target’s ethyl ester linkage mirrors synthetic routes for coumarin-3-carboxylate derivatives, such as refluxing with hydrazine (). However, coupling the nitroimidazole ethanol to the coumarin acid may require specialized catalysts, unlike the straightforward benzoate esterification in Metronidazole Benzoate .

Biological Implications: While the dichloro analog’s higher molecular weight and lipophilicity may improve membrane penetration, the target’s methoxy group could favor aqueous solubility, critical for pharmacokinetics.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing the nitroimidazole and coumarin moieties of this compound?

- Methodological Answer: The nitroimidazole moiety can be synthesized via condensation reactions under acidic conditions. For example, refluxing 2-methyl-5-nitroimidazole derivatives with chloroethyl or acetoxyethyl precursors in acetic acid facilitates functionalization at the N1 position . The coumarin core (8-methoxy-2-oxo-2H-chromene-3-carboxylate) is typically synthesized via Pechmann condensation, where substituted resorcinol derivatives react with β-keto esters in the presence of a catalyst. Ethyl 8-methyl-2-oxochromene-3-carboxylate (a structural analog) was synthesized using similar methods, as evidenced by its InChI and molecular formula .

Q. How can purification and crystallization be optimized for intermediates?

- Methodological Answer: Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for nitroimidazole intermediates, as demonstrated in the synthesis of 3-formyl-indole derivatives . For coumarin esters, gradient column chromatography (silica gel, ethyl acetate/hexane) achieves high purity. Monitoring via TLC (Rf ~0.5) ensures optimal separation .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer:

- NMR: ¹H NMR (DMSO-d6) identifies key protons: imidazole C-H (~δ 8.5 ppm), coumarin methoxy (~δ 3.9 ppm), and ester carbonyl (δ ~4.3 ppm for -OCH2CH3) .

- IR: Peaks at ~1720 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (coumarin lactone), and ~1520 cm⁻¹ (nitro group) confirm functional groups .

- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 403.0842 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can conformational analysis of the imidazole ring inform reactivity?

- Methodological Answer: The Cremer-Pople puckering parameters (q, θ) quantify non-planarity in five-membered rings. For 2-methyl-5-nitroimidazole, calculate puckering amplitude (q) and phase angle (θ) using crystallographic coordinates. Software like Mercury (CCDC) or Gaussian (DFT optimization) can model ring distortion, which impacts electrophilic substitution at C4 .

Q. What crystallographic refinement protocols are recommended for this compound?

- Methodological Answer: Use SHELXL for small-molecule refinement. Key steps:

- Data Collection: High-resolution (<1.0 Å) X-ray data reduces overfitting.

- Hydrogen Placement: Place H atoms geometrically (AFIX commands) or via DFT-calculated positions.

- Validation: Check R1/wR2 (<5% for high-quality data) and ADDSYM (PLATON) to detect missed symmetry .

- Example: A related nitroimidazole derivative (CAS: EVT-11007635) was refined using SHELXL, achieving R1 = 3.2% .

Q. How can molecular docking predict biological targets?

- Methodological Answer: Perform rigid or flexible docking (AutoDock Vina, Glide) using the compound’s 3D structure (optimized via DFT). Target enzymes like NADPH oxidase (antioxidant studies) or topoisomerase II (anticancer activity). Docking scores (ΔG < -8 kcal/mol) and binding poses (e.g., hydrogen bonds with Arg231, hydrophobic interactions with Phe144) correlate with activity .

Q. What in vitro assays evaluate antiproliferative or antioxidant activity?

- Methodological Answer:

- Antiproliferative Activity: MTT assay (IC50 determination) against cancer cell lines (e.g., HeLa, MCF-7). Compare to analogs like ethyl 8-bromo-coumarin derivatives (IC50 = 12 µM) .

- Antioxidant Activity: DPPH radical scavenging assay (EC50) and FRAP (ferric reducing power). Nitroimidazole-coumarin hybrids show moderate activity (EC50 ~50 µM) due to electron-withdrawing nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。